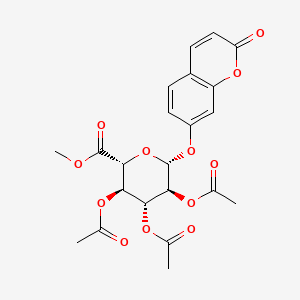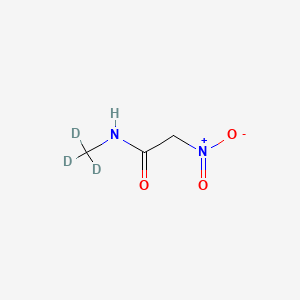
17-phenyl trinor Prostaglandin A2
Descripción general
Descripción
La 17-fenil trinor Prostaglandina A2 es un análogo sintético de las prostaglandinas, que son compuestos lipídicos derivados de ácidos grasos. Las prostaglandinas desempeñan funciones cruciales en varios procesos fisiológicos, incluida la inflamación, el flujo sanguíneo y la formación de coágulos sanguíneos. La 17-fenil trinor Prostaglandina A2 está diseñada para imitar la actividad biológica de las prostaglandinas naturales con una estabilidad y potencia mejoradas .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de la 17-fenil trinor Prostaglandina A2 implica múltiples pasos, comenzando con precursores disponibles comercialmente. Los pasos clave incluyen la formación del anillo de ciclopentano, la introducción del grupo fenilo y el establecimiento de la estructura trinor. Las condiciones de reacción típicamente involucran el uso de ácidos o bases fuertes, altas temperaturas y catalizadores específicos para asegurar la estereoquímica y el rendimiento deseados .
Métodos de producción industrial
La producción industrial de la 17-fenil trinor Prostaglandina A2 sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para la rentabilidad, el rendimiento y la pureza. Esto implica el uso de reactores grandes, sistemas de flujo continuo y técnicas avanzadas de purificación como la cromatografía y la cristalización .
Análisis De Reacciones Químicas
Tipos de reacciones
La 17-fenil trinor Prostaglandina A2 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados, que pueden tener distintas actividades biológicas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, alterando las propiedades del compuesto.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales, mejorando o modificando la actividad del compuesto
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Se emplean varios agentes halogenantes y nucleófilos en condiciones controladas
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de la 17-fenil trinor Prostaglandina A2.
Aplicaciones Científicas De Investigación
La 17-fenil trinor Prostaglandina A2 tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como compuesto modelo para estudiar la síntesis y la reactividad de los análogos de prostaglandinas.
Biología: Investigado por su papel en las vías de señalización celular y sus efectos en la proliferación y apoptosis celular.
Medicina: Explorado por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias, afecciones cardiovasculares y ciertos tipos de cáncer.
Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y como estándar de referencia en química analítica .
Mecanismo De Acción
La 17-fenil trinor Prostaglandina A2 ejerce sus efectos uniéndose a receptores específicos de prostaglandinas en la superficie celular. Esta unión activa las vías de señalización intracelular, lo que lleva a diversas respuestas fisiológicas. El compuesto se dirige principalmente a los receptores EP1 y EP3, que participan en la regulación de la inflamación, el dolor y el tono vascular .
Comparación Con Compuestos Similares
Compuestos similares
Prostaglandina A2: El análogo natural con actividad biológica similar pero menor estabilidad.
17-fenil trinor Prostaglandina E2: Otro análogo sintético con diferente selectividad de receptor y potencia.
Prostaglandina F2 alfa: Un compuesto relacionado con distintos efectos fisiológicos y aplicaciones
Singularidad
La 17-fenil trinor Prostaglandina A2 es única debido a su mayor estabilidad, mayor potencia y selectividad específica de receptor. Estas propiedades la convierten en una herramienta valiosa en la investigación científica y posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
(Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O4/c24-20(15-12-18-8-4-3-5-9-18)16-13-19-14-17-22(25)21(19)10-6-1-2-7-11-23(26)27/h1,3-6,8-9,13-14,16-17,19-21,24H,2,7,10-12,15H2,(H,26,27)/b6-1-,16-13+/t19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMAXTSZSCARIG-YPINUJMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C=CC2C=CC(=O)C2CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](/C=C/[C@H]2C=CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetamide](/img/structure/B586096.png)
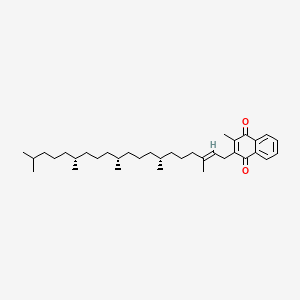
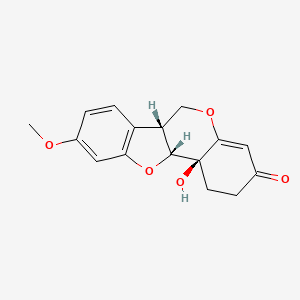
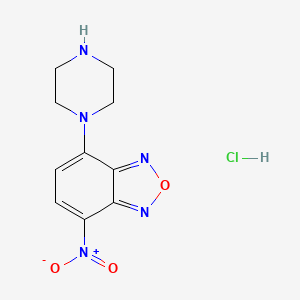
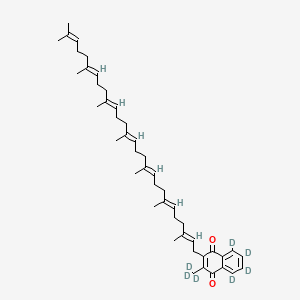


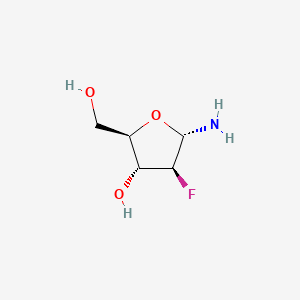
![Dibenz[a,h]acridine-d6 (Major)](/img/structure/B586109.png)

